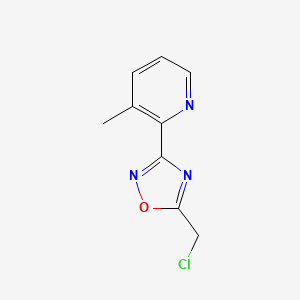

5-(Chloromethyl)-3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-6-3-2-4-11-8(6)9-12-7(5-10)14-13-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKNFFCEKLPQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Cyclization and Condensation: The oxadiazole ring can participate in cyclization and condensation reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substituted Derivatives: Products from nucleophilic substitution reactions include azides, thiocyanates, and amines.

Oxidized and Reduced Forms: Depending on the reaction conditions, various oxidized or reduced derivatives can be obtained.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold has been recognized for its broad-spectrum biological activity. Compounds containing this moiety exhibit notable antibacterial and antifungal properties. Research has shown that derivatives of 1,2,4-oxadiazoles can inhibit various pathogens, making them potential candidates for new antimicrobial agents .

Antiplasmodial Activity

Recent studies have identified oxadiazole derivatives with activity against Plasmodium falciparum, the causative agent of malaria. These compounds demonstrate a unique mode of action that could lead to the development of new antimalarial drugs. The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can enhance efficacy against drug-resistant strains .

Cancer Research

Inhibition of Carbonic Anhydrases

Research has highlighted the potential of 1,2,4-oxadiazole derivatives in targeting carbonic anhydrases (CAs), particularly hCA IX and XII, which are implicated in cancer progression. A study reported that certain oxadiazole compounds exhibited nanomolar inhibition of these enzymes, suggesting their utility in cancer therapy .

Histone Deacetylase Inhibition

Oxadiazole derivatives have also been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Some compounds demonstrated high potency against HDAC-1, indicating potential as anticancer agents .

Synthetic Applications

Building Blocks in Organic Synthesis

5-(Chloromethyl)-3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole serves as an important intermediate in the synthesis of various organic compounds. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical entities .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | <40 | |

| Compound B | Antifungal | <50 | |

| Compound C | Antiplasmodial | <40 | |

| Compound D | HDAC Inhibition | 8.2 |

Table 2: Synthetic Routes for Oxadiazole Derivatives

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Chloromethyl derivative + Nucleophile | >70 |

| Oxidation | Thioether + Oxidizing Agent | >60 |

Case Studies

Case Study 1: Antimalarial Development

A study focused on synthesizing a series of oxadiazole derivatives aimed at combating malaria. The most promising candidate showed an IC50 value under 40 nM against P. falciparum and was evaluated for pharmacokinetic properties in murine models, demonstrating potential for further development as a chemoprophylactic agent .

Case Study 2: Cancer Therapeutics

In another investigation, a set of oxadiazole-based compounds was screened for HDAC inhibition. The lead compound exhibited significant anti-proliferative effects on cancer cell lines at low concentrations and was further optimized to improve selectivity and reduce toxicity in normal cells .

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The oxadiazole ring can interact with various biological pathways, modulating cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8)

- Structure : Replaces the 3-methylpyridine with pyridazine (a six-membered ring with two adjacent nitrogen atoms).

- Key Differences: Electronic Effects: Pyridazine’s electron-deficient nature (due to two adjacent N atoms) reduces electron density at the oxadiazole core compared to the methylpyridine substituent in the target compound. Molecular Weight: Lower molecular weight (C₇H₅ClN₄O vs. C₉H₈ClN₃O) due to the absence of a methyl group.

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

- Structure : Substitutes the 3-methylpyridin-2-yl group with a 4-chlorophenyl ring.

- Key Differences: Lipophilicity: The chlorophenyl group increases lipophilicity (ClogP ~2.8) compared to the pyridine-based target compound (ClogP ~1.5).

5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (CAS 1708250-85-4)

- Structure : Features a difluoromethoxy-substituted phenyl ring and a chloropyridine moiety.

- Key Differences :

Substituent Positional Isomerism

2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine

- Structure : The oxadiazole is attached at position 2 of the pyridine ring (vs. position 3 in the target compound).

- Key Differences :

Heterocycle Modifications

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole (CAS 1133758-66-3)

- Structure : Incorporates a fused triazolo-pyridine system.

- Solubility: Increased nitrogen content may improve aqueous solubility compared to the target compound .

Physicochemical and Pharmacological Properties

Biologische Aktivität

5-(Chloromethyl)-3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole is a compound within the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a chloromethyl group and a pyridine moiety that contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that oxadiazole derivatives demonstrated cytotoxicity with IC50 values in the low micromolar range against leukemia and breast cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | CEM-13 | 10.38 | Apoptosis induction |

| 5b | MDA-MB-231 | 12.45 | p53 activation |

| 5c | U-937 | 9.85 | Caspase activation |

Antimicrobial Activity

The antimicrobial potential of oxadiazoles has also been explored. Studies have shown that certain derivatives possess strong activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups like chlorine enhances this activity .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 5-(Chloromethyl)-... | E. coli | 15 |

| 5-(Chloromethyl)-... | S. aureus | 18 |

| 5-(Chloromethyl)-... | C. albicans | 20 |

Antioxidant Activity

The antioxidant properties of oxadiazoles are attributed to their ability to scavenge free radicals. Research indicates that these compounds can reduce oxidative stress in various biological systems .

Case Studies

- Anticancer Efficacy Study : A study conducted on a series of oxadiazole derivatives revealed that modifications at the para position significantly enhanced anticancer activity against breast cancer cell lines. The presence of halogens was found to increase potency .

- Antimicrobial Assessment : Another investigation focused on the antimicrobial efficacy of a new class of oxadiazoles against resistant bacterial strains. Results showed promising activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazoles is influenced by their structural components:

- Electron-donating groups (e.g., -OCH₃) enhance anticancer potential.

- Electron-withdrawing groups (e.g., -Cl) improve antimicrobial efficacy.

Understanding these relationships helps in designing more potent derivatives for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Chloromethyl)-3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole?

- Methodological Answer : The synthesis typically involves cyclization reactions using amidoxime precursors. For example, amidoximes derived from carboxylic acids react with 3-methylpyridine-2-carbonitrile derivatives in the presence of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement. Purification via recrystallization or column chromatography is often required to isolate the final product .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation. For instance, in ¹H NMR, the chloromethyl (-CH₂Cl) group typically appears as a singlet near δ 4.7–4.8 ppm, while the pyridyl protons resonate between δ 7.5–8.5 ppm. High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass of the compound .

Q. What preliminary biological screening assays are used to evaluate its activity?

- Methodological Answer : Cell-based assays, such as caspase activation or flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), are employed. For example, T47D breast cancer cells treated with related oxadiazoles showed G₁-phase arrest and apoptosis induction, which can be quantified using IC₅₀ values from dose-response curves .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies inform the optimization of 1,2,4-oxadiazole derivatives for apoptosis induction?

- Methodological Answer : SAR analysis reveals that substituting the 3-position with pyridyl groups (e.g., 3-methylpyridin-2-yl) enhances target binding, while chloromethyl groups at the 5-position improve cellular permeability. Replacing phenyl with pyridyl groups in related compounds increased activity against cancer cell lines by 3–5-fold, as demonstrated in MX-1 tumor models. Computational docking (e.g., targeting TIP47 protein) can further guide rational design .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Methodological Answer : Discrepancies (e.g., high activity in breast cancer cells but inactivity in others) may arise from differential expression of molecular targets like TIP47. Validate target engagement using photoaffinity labeling or siRNA knockdown. Parallel profiling of kinase inhibition panels or transcriptomic analysis (RNA-seq) can identify off-target effects or resistance mechanisms .

Q. How can computational tools like Multiwfn enhance the study of electronic properties?

- Methodological Answer : Multiwfn calculates electrostatic potential surfaces (EPS) and electron localization function (ELF) to predict reactive sites. For oxadiazoles, EPS maps often highlight the chloromethyl group as an electrophilic hotspot, guiding derivatization for covalent binding studies. Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) correlate HOMO-LUMO gaps with redox stability .

Q. What advanced purification techniques address low yields in multistep syntheses?

- Methodological Answer : Microreactor-based continuous flow systems improve reaction efficiency and reproducibility. For example, a single continuous microreactor sequence achieved >90% yield for 5-aryl-3-pyridyl oxadiazoles by optimizing residence time and temperature. HPLC with chiral columns resolves enantiomers in asymmetric syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.